molecular formula C20H26O5 B1150611 ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide CAS No. 59885-89-1

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide

Cat. No.: B1150611
CAS No.: 59885-89-1
InChI Key:
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Chemical Reactions Analysis

Types of Reactions: ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl groups, while reduction may result in the removal of oxygen atoms .

Mechanism of Action

The mechanism of action of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating various signaling pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

(1R,2R,5R,8S,9R,10R,13R,17S)-2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3/t11-,12-,13-,15+,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDQVPBPXMWTKM-IWRFGKRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@H]([C@@H]([C@]45[C@]3(CC[C@H](C4)C(=C)C5=O)O)O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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